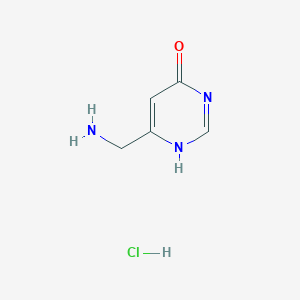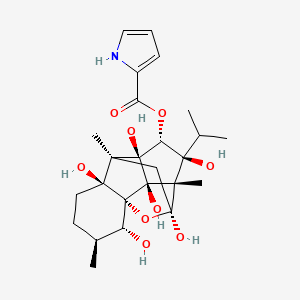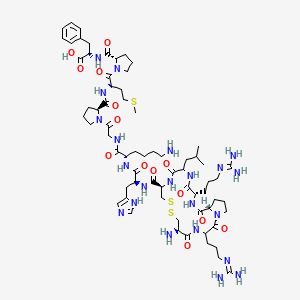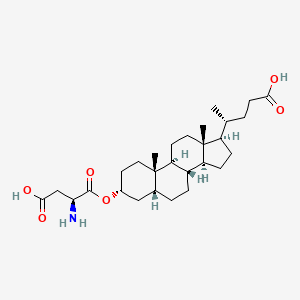
Cilofexor
Overview
Description
Cilofexor, also known as GS-9674, is a nonsteroidal farnesoid X receptor (FXR) agonist . It is currently in clinical trials for the treatment of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) .
Molecular Structure Analysis
Cilofexor has the chemical formula C28H22Cl3N3O5 . Its molecular weight is 586.85 g/mol . The compound belongs to the class of organic compounds known as phenylazetidines, which are polycyclic aromatic compounds containing a phenyl ring substituted with an azetidine ring .
Scientific Research Applications
Pharmacokinetics and Safety in Healthy Volunteers : Cilofexor's pharmacokinetics, pharmacodynamics, safety, and tolerability were evaluated in healthy participants. The study found cilofexor to be generally well-tolerated, with headache being the most frequently observed treatment-emergent adverse event. This study supported further evaluations of cilofexor in patients with NASH and PSC (Younis et al., 2022).
Effectiveness in Primary Sclerosing Cholangitis : A phase II study tested the efficacy of cilofexor in patients with large-duct PSC. The study demonstrated dose-dependent reductions in liver biochemistry, suggesting significant improvements in liver biochemistries and markers of cholestasis in patients with PSC (Trauner et al., 2019).
Comparison with Obeticholic Acid : Cilofexor, like obeticholic acid, is a potent FXR agonist. However, it differs as a non-steroidal small molecule. This distinction is important for its therapeutic application and side effect profile (Hoofnagle, 2020).
Effects on Portal Hypertension and Liver Fibrosis : A study on rats with non-alcoholic steatohepatitis (NASH) showed that cilofexor reduced portal hypertension and liver fibrosis. This suggests its potential therapeutic benefits in similar human liver conditions (Schwabl et al., 2021).
Safety and Efficacy in NASH : A response to a letter critiquing a study on cilofexor's safety and efficacy in NASH patients provided additional insights. It highlighted the dose-dependent improvements in GGT and hepatic fat observed in patients treated with cilofexor (Patel, Chung, & Myers, 2020).
Pharmacokinetics in Renal Impairment : A study examining the pharmacokinetics of cilofexor in participants with severe renal impairment showed that cilofexor exposure was not significantly affected by renal impairment, indicating no need for dosage adjustment in these patients (Weber et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
Cilofexor is currently being evaluated in a Phase 3 trial, the largest placebo-controlled trial in PSC to date . This will allow for a robust evaluation of the efficacy and safety of Cilofexor in noncirrhotic patients with large-duct PSC . It is also under development for the treatment of compensated cirrhosis .
properties
IUPAC Name |
2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSKGLFYQAYZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cilofexor | |
CAS RN |
1418274-28-8 | |
| Record name | Cilofexor [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilofexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CILOFEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,5-Dioxopyrrolidin-1-yl) [4-[(4-methylphenyl)methoxy]phenyl]methyl carbonate](/img/structure/B8075189.png)


![6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate](/img/structure/B8075231.png)









